An In-depth Technical Guide to the Basic Properties of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
An In-depth Technical Guide to the Basic Properties of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of the heterocyclic compound 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone. While specific experimental data for this molecule is not extensively published, this document synthesizes foundational chemical principles, predictive methodologies, and established experimental protocols to offer a robust framework for its characterization. This guide is intended to empower researchers and drug development professionals with the theoretical understanding and practical methodologies required to fully evaluate this compound's potential. We will delve into its structural and electronic characteristics, predict its basicity, and provide detailed, field-proven protocols for the experimental determination of its pKa, solubility, and stability.
Introduction and Molecular Overview
1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is a substituted pyridine derivative with a molecular structure that suggests its potential utility in medicinal chemistry. The pyridine core is a common scaffold in numerous pharmaceuticals, and its basicity is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. Understanding the ionization constant (pKa), solubility, and stability of this molecule is therefore paramount for any drug discovery and development program.
Table 1: Physicochemical Identifiers for 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
| Property | Value | Source |
| CAS Number | 1228666-25-8 | |
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | |
| Synonyms | 1-[2-methoxy-6-(1-pyrrolidinyl)-3-pyridinyl]ethanone |
The structure features a pyridine ring substituted with a methoxy group, a pyrrolidinyl group, and an acetyl group. The lone pair of electrons on the pyridine nitrogen atom is the primary site of protonation, rendering the molecule basic.[1][2] The nature and position of the substituents significantly influence the electron density on this nitrogen, thereby modulating its basicity.
Theoretical Basicity and pKa Prediction
The basicity of the pyridine nitrogen in 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is influenced by the electronic effects of its substituents. A qualitative prediction of its pKa can be made by considering the inductive and resonance effects of the methoxy, pyrrolidinyl, and acetyl groups.
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2-Methoxy Group: The oxygen atom of the methoxy group is electronegative, exerting an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the pyridine ring through resonance (+M effect). In the 2-position, the +M effect generally increases electron density on the ring nitrogen, which would be expected to increase basicity.
-
6-Pyrrolidinyl Group: The nitrogen atom of the pyrrolidinyl group is a strong electron-donating group through its +M effect, significantly increasing the electron density of the pyridine ring and, consequently, the basicity of the pyridine nitrogen.[3] This effect is generally stronger than that of a primary amine due to the alkyl substitution on the nitrogen.
-
3-Acetyl Group: The acetyl group is a strong electron-withdrawing group due to both the inductive effect of the carbonyl oxygen and the resonance delocalization of the ring's pi-electrons into the carbonyl group (-M effect). This withdrawal of electron density from the pyridine ring is expected to decrease the basicity of the pyridine nitrogen.
Considering these competing effects, the strong electron-donating nature of the pyrrolidinyl group at the 6-position is likely to be the dominant factor, suggesting that 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is a moderately strong base. For comparison, the pKa of pyridine is 5.2.[4] The presence of the electron-donating methoxy and pyrrolidinyl groups would be expected to raise the pKa, while the electron-withdrawing acetyl group would lower it. A precise pKa value can be determined experimentally using the protocols outlined in the following section.
Experimental Protocols for Characterization
A thorough understanding of the basic properties of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone requires empirical determination of its pKa, solubility, and stability. The following sections provide detailed, step-by-step methodologies for these crucial experiments.
Determination of pKa
The ionization constant (pKa) is a quantitative measure of a molecule's basicity. Several robust methods can be employed for its determination.
This classic and reliable method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.[5][6][7]
Protocol for Potentiometric pKa Determination:
-
Preparation of Solutions:
-
Prepare a standard solution of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
-
Titration Procedure:
-
Place a known volume of the compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the acid titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation.[8][9][10]
Protocol for UV-Vis Spectrophotometric pKa Determination:
-
Preparation of Buffers:
-
Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of protons near the basic center as a function of pH.[11][12][13][14][15]
Protocol for NMR Spectroscopic pKa Determination:
-
Sample Preparation:
-
Prepare a solution of the compound in D₂O.
-
Adjust the pD (the pH in D₂O) of the solution by adding small amounts of DCl or NaOD.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at each pD value.
-
-
Data Analysis:
-
Identify a proton whose chemical shift is sensitive to the protonation state of the pyridine nitrogen.
-
Plot the chemical shift of this proton against the pD.
-
The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.[16]
Protocol for Shake-Flask Solubility Determination:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Reporting:
-
Report the solubility at each pH value.
-
Stability Assessment
The chemical stability of a drug candidate under various conditions is essential for its development.
Protocol for Preliminary Stability Assessment:
-
Solution Preparation:
-
Prepare solutions of the compound in different aqueous buffers (e.g., acidic, neutral, and basic pH).
-
-
Incubation:
-
Store the solutions at various temperatures (e.g., room temperature and elevated temperatures like 40°C or 60°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by a stability-indicating method (e.g., HPLC with a diode-array detector) to quantify the parent compound and detect any degradation products.
-
-
Data Evaluation:
-
Plot the concentration of the parent compound versus time to determine the degradation rate.
-
Synthesis and Potential Biological Relevance
The structural motifs present in 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone are found in compounds with a range of biological activities. For instance, substituted 2-aminopyridines are known to act as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.[4] The pyrrolidinyl moiety is also a common feature in many centrally active compounds. Therefore, this molecule could be a valuable starting point for the development of novel therapeutics targeting the central nervous system.
Conclusion
This technical guide has provided a comprehensive overview of the basic properties of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone. While experimental data for this specific molecule is sparse, we have established a strong theoretical framework for understanding its basicity and have provided detailed, actionable protocols for its experimental characterization. The methodologies outlined herein for pKa, solubility, and stability determination are robust and widely applicable in the field of drug discovery and development. The structural features of this compound suggest its potential as a scaffold for the design of novel bioactive molecules, warranting further investigation by researchers in the pharmaceutical sciences.
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